N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide
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Overview
Description
N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide is a synthetic organic compound with the molecular formula C18H14F3N3OS It is known for its unique structure, which includes a trifluoromethyl group, a thiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the phenylamino group. The final step involves the acylation of the phenyl ring with acetic anhydride to form the acetamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to optimize efficiency and consistency. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiazole ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide: shares structural similarities with other thiazole-based compounds and trifluoromethyl-substituted molecules.
This compound: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c1-11(25)22-14-7-5-12(6-8-14)16-10-26-17(24-16)23-15-4-2-3-13(9-15)18(19,20)21/h2-10H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPMDFWXUJATQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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